![molecular formula C13H11N5O2 B2920340 Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 907971-24-8](/img/structure/B2920340.png)
Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, also known as MPTC, is a chemical compound that has been studied extensively for its potential applications in various fields of scientific research.
Scientific Research Applications
Synthetic Chemistry Applications
Efficient Synthesis Approaches
Research has developed efficient and regioselective synthesis methods for derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, highlighting the scaffold's versatility for preparing biologically active compounds. The studies demonstrated the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino derivatives with high yield and regioselectivity, which could be instrumental in drug discovery and development processes (Massari et al., 2017).
Crystal Structure and Spectroscopic Characterization
Another research focused on the synthesis, crystal structure, and spectroscopic characterization of a novel derivative, emphasizing its potential for antibacterial applications. This compound's crystal structure was detailed through X-ray diffraction, providing insights into its molecular interactions and properties (Lahmidi et al., 2019).
Material Science Applications
Luminescent Coordination Compounds
A study reported the formation of a new family of zinc coordination compounds based on a triazolopyrimidine derivative ligand, showcasing variable luminescent properties. These compounds demonstrated potential anti-diabetic and anti-parasitic capabilities, highlighting their biomedical applications and the possibility of developing new therapeutic agents (Esteban-Parra et al., 2020).
Pharmacological Applications
Antimicrobial and Antituberculous Activity
Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antimicrobial and tuberculostatic activity. These studies provide valuable insights into the structure-activity relationships necessary for designing effective antituberculous agents, highlighting the compound's potential in treating infectious diseases (Ruisi et al., 2010).
Cardiovascular Agents
Another notable application includes the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems for their coronary vasodilating and antihypertensive activities. Such compounds offer a promising avenue for developing novel cardiovascular drugs (Sato et al., 1980).
Mechanism of Action
Target of Action
The primary target of Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is the DNA-dependent protein kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response, as it is responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .
Mode of Action
The compound interacts with its target, DNA-PK, by inhibiting its activity. This inhibition disrupts the DNA repair process, leading to an accumulation of DNA damage in the cells . The compound’s ability to inhibit DNA-PK is due to its structural features, which allow it to make specific interactions with different target receptors .
Biochemical Pathways
The inhibition of DNA-PK by the compound affects the DNA damage response pathway. This pathway is crucial for maintaining genomic stability, and its disruption can lead to increased mutagenesis and tumor progression . The compound’s action on this pathway can have downstream effects on cell cycle progression and apoptosis .
Pharmacokinetics
It is suggested that the compound may have poor cell permeability, which could affect its bioavailability
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
properties
IUPAC Name |
methyl 7-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-8-10(12(19)20-2)7-15-13-16-11(17-18(8)13)9-4-3-5-14-6-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOMBZUBQOTGBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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